molecular formula C17H21N5O4S B11042490 Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Cat. No.: B11042490
M. Wt: 391.4 g/mol
InChI Key: UWZLAPJSIPJSOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The subsequent steps involve the acylation of the thiazole ring with the appropriate acyl chloride, followed by the coupling with butyl 4-aminobenzoate under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is unique due to its specific structure, which combines a thiazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N5O4S

Molecular Weight

391.4 g/mol

IUPAC Name

butyl 4-[[2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C17H21N5O4S/c1-2-3-8-26-15(25)10-4-6-11(7-5-10)20-13(23)9-12-14(24)21-17(27-12)22-16(18)19/h4-7,12H,2-3,8-9H2,1H3,(H,20,23)(H4,18,19,21,22,24)

InChI Key

UWZLAPJSIPJSOB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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